N-[(1S,2R)-2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide
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Overview
Description
MEN-11149 is a novel compound known for its potent and selective antagonistic properties towards tachykinin NK1 receptors. It is a peptidomimetic, meaning it mimics the structure of peptides, and has shown significant potential in pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MEN-11149 involves multiple steps, starting with the preparation of the core structure, which includes a naphthyl group and an indole moiety. The key steps involve:
- The reaction of a naphthyl derivative with an indole compound under specific conditions to form the core structure.
- Subsequent modifications to introduce various functional groups, such as methyl and phenylacetyl groups, to enhance its binding affinity and selectivity towards tachykinin NK1 receptors .
Industrial Production Methods: Industrial production of MEN-11149 follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of advanced purification techniques to isolate the final product.
- Implementation of quality control measures to ensure consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: MEN-11149 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: MEN-11149 can undergo substitution reactions, where specific atoms or groups are replaced with others to alter its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of MEN-11149 with altered pharmacological properties. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
MEN-11149 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the binding properties of tachykinin NK1 receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic applications in treating conditions such as asthma, inflammation, and certain types of cancer.
Mechanism of Action
MEN-11149 exerts its effects by binding to tachykinin NK1 receptors, which are involved in various physiological processes. The compound inhibits the binding of substance P, a neuropeptide that activates these receptors. By blocking substance P, MEN-11149 prevents the downstream signaling pathways that lead to inflammation, pain, and other responses. This mechanism makes it a valuable therapeutic agent for conditions mediated by tachykinin NK1 receptors .
Comparison with Similar Compounds
MEN-11149 is compared with other tachykinin NK1 receptor antagonists, such as:
Aprepitant: Another NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar pharmacological properties.
Rolapitant: An NK1 receptor antagonist with a longer duration of action compared to aprepitant.
Uniqueness: MEN-11149 stands out due to its high selectivity and potency towards tachykinin NK1 receptors. It also exhibits a long duration of action and minimal off-target effects, making it a promising candidate for further therapeutic development .
Properties
Molecular Formula |
C38H40N4O3 |
---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
N-[(1S,2R)-2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C38H40N4O3/c1-25-15-17-26(18-16-25)23-36(43)42(2)35(22-27-19-20-28-9-3-4-10-29(28)21-27)41-37(44)31-12-6-8-14-34(31)40-38(45)32-24-39-33-13-7-5-11-30(32)33/h3-5,7,9-11,13,15-21,24,31,34-35,39H,6,8,12,14,22-23H2,1-2H3,(H,40,45)(H,41,44)/t31-,34+,35?/m1/s1 |
InChI Key |
DTPDRMYRFVVGJZ-SKZJHLMYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(=O)N(C)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@@H]4CCCC[C@@H]4NC(=O)C5=CNC6=CC=CC=C65 |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N(C)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCCC4NC(=O)C5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
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